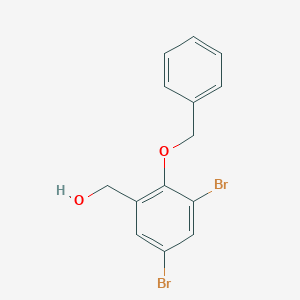

(2-(Benzyloxy)-3,5-dibromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H12Br2O2 |

|---|---|

Molecular Weight |

372.05 g/mol |

IUPAC Name |

(3,5-dibromo-2-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H12Br2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

InChI Key |

ANPFENCZVQQRDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 3,5 Dibromophenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2-(Benzyloxy)-3,5-dibromophenyl)methanol, the analysis reveals several logical disconnection points.

The primary and most effective disconnection occurs at the carbon-oxygen bond of the benzyl (B1604629) ether. This leads to two key precursors: 2-hydroxy-3,5-dibromobenzyl alcohol and a benzylating agent like benzyl bromide. However, a more practical approach involves a functional group interconversion (FGI) where the benzylic alcohol is envisioned as coming from the reduction of an aldehyde.

This leads to the key intermediate, 3,5-dibromo-2-(benzyloxy)benzaldehyde . Further disconnection of this aldehyde's benzyl ether bond points to 3,5-dibromo-2-hydroxybenzaldehyde . This intermediate can be traced back to salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) through a bromination step. This multi-step linear approach is often favored due to the accessibility of the initial starting materials and the reliability of the involved reactions.

A simplified representation of the primary retrosynthetic pathway is as follows:

This compound ⇒ Reduction ⇒ 3,5-dibromo-2-(benzyloxy)benzaldehyde

3,5-dibromo-2-(benzyloxy)benzaldehyde ⇒ Ether Synthesis ⇒ 3,5-dibromo-2-hydroxybenzaldehyde + Benzyl halide

3,5-dibromo-2-hydroxybenzaldehyde ⇒ Bromination ⇒ 2-hydroxybenzaldehyde

Precursor Design and Selection for Optimized Synthesis

The design and selection of precursors are critical for an efficient and optimized synthesis. Based on the retrosynthetic analysis, the following precursors are strategically selected:

2-Hydroxybenzaldehyde (Salicylaldehyde): This is a readily available and cost-effective starting material that provides the core benzene (B151609) ring with the required hydroxyl and aldehyde functionalities in the correct ortho relationship.

Benzyl Bromide: A common and effective reagent for the benzylation of phenolic hydroxyl groups. Its reactivity allows for the protection of the hydroxyl group under relatively mild basic conditions.

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of the activated aromatic ring. beilstein-journals.org It is a solid, making it easier to handle than liquid bromine, and often provides better regioselectivity, which is crucial for introducing the bromine atoms at the desired 3 and 5 positions.

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for the conversion of the aldehyde group to a primary alcohol without affecting the other functional groups present in the molecule, such as the ether linkage and the aryl bromides.

The choice of these precursors is based on their commercial availability, established reactivity, and their ability to facilitate a high-yielding synthesis with straightforward purification steps.

Established Synthetic Routes and Protocols

A widely adopted method for synthesizing this compound is a linear three-step process starting from 2-hydroxybenzaldehyde.

Benzylation of 2-Hydroxybenzaldehyde: The phenolic hydroxyl group of salicylaldehyde is protected as a benzyl ether. This is typically achieved by reacting salicylaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The reaction proceeds via a Williamson ether synthesis mechanism.

Dibromination of 2-(Benzyloxy)benzaldehyde (B185962): The resulting 2-(benzyloxy)benzaldehyde is then subjected to electrophilic aromatic substitution to introduce two bromine atoms. The benzyloxy group is an ortho-, para-directing activator. Using two equivalents of a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile allows for the regioselective bromination at the C3 and C5 positions, yielding 3,5-dibromo-2-(benzyloxy)benzaldehyde.

Reduction of the Aldehyde: The final step is the selective reduction of the aldehyde functionality. Treatment of 3,5-dibromo-2-(benzyloxy)benzaldehyde with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature efficiently reduces the aldehyde to the corresponding primary alcohol, affording the target compound, this compound.

| Step | Transformation | Key Reagents | Typical Solvent |

|---|---|---|---|

| 1 | Protection of hydroxyl group | Benzyl bromide, K₂CO₃ | Acetonitrile |

| 2 | Aromatic bromination | N-Bromosuccinimide (NBS) | Acetonitrile |

| 3 | Aldehyde reduction | Sodium borohydride (NaBH₄) | Methanol/Ethanol |

While less common for this specific molecule, a convergent strategy could theoretically be employed. This would involve preparing key fragments separately before combining them.

One possible convergent route would involve the initial synthesis of 3,5-dibromo-2-hydroxybenzaldehyde by direct bromination of salicylaldehyde. This fragment would then be coupled with benzyl bromide in a separate step. The final step would be the reduction of the aldehyde. This approach might offer flexibility but can be less efficient if the initial bromination of the unprotected salicylaldehyde leads to side products or purification challenges. Another convergent approach involves the coupling of phenols with arylboronic acids, a reaction that is tolerant of a wide range of substituents. organic-chemistry.org

Novel and Green Chemistry Approaches to Synthesis of the Compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. semanticscholar.orgdigitellinc.com For the synthesis of this compound, green chemistry principles can be applied to key steps, particularly bromination. researchgate.net

Research is ongoing to replace stoichiometric reagents with catalytic systems to minimize waste and improve atom economy.

Catalytic Bromination: Traditional bromination often uses stoichiometric amounts of reagents like NBS or molecular bromine. beilstein-journals.org Greener alternatives focus on catalytic systems. For instance, oxidative bromination using a catalytic amount of a bromide source (e.g., sodium bromide) in the presence of an environmentally benign oxidant like hydrogen peroxide (H₂O₂) could be employed. google.com Various catalysts, including zeolites or metal oxides, can facilitate this in-situ generation of the electrophilic bromine species, reducing the need for hazardous reagents. rsc.org Visible-light photoredox catalysis has also emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.org

Catalytic Reduction: While sodium borohydride is effective, catalytic transfer hydrogenation represents a greener alternative for the reduction of the aldehyde. This method uses a metal catalyst (e.g., based on palladium or ruthenium) and a safe hydrogen donor (e.g., isopropanol (B130326) or formic acid) to perform the reduction, avoiding the generation of borate (B1201080) waste streams.

These novel approaches aim to enhance the sustainability of the synthesis by reducing hazardous waste, improving energy efficiency, and utilizing renewable resources where possible. acsgcipr.org

Application of Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the proposed synthesis of this compound at each key stage.

Williamson Ether Synthesis (Benzylation): The traditional Williamson ether synthesis often employs polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and strong bases such as sodium hydride (NaH). jk-sci.com These solvents pose environmental and safety risks. Greener alternatives focus on minimizing the use of such hazardous materials.

Aqueous Micellar Catalysis: A more benign approach involves using water as a solvent with the aid of a surfactant. This method leverages the hydrophobic core of micelles to facilitate the reaction between the water-insoluble phenoxide and benzyl chloride, eliminating the need for volatile organic solvents. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is a well-established green technique that enhances reaction rates between reactants in immiscible phases. In this context, a phase-transfer catalyst can shuttle the phenoxide anion from an aqueous or solid phase into an organic phase containing benzyl chloride, allowing for the use of less hazardous solvents and milder reaction conditions.

Alternative Solvents and Bases: Replacing hazardous solvents with greener options like acetone or 2-butanone (B6335102) and using milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can significantly improve the environmental profile of the synthesis. jk-sci.com

Aldehyde Reduction: The reduction of the aldehyde intermediate to the final alcohol product is commonly achieved using sodium borohydride (NaBH4). This reagent is considered relatively safe and environmentally benign compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), as it is stable in protic solvents like ethanol or even water. jconsortium.com

Solvent-Free Conditions: To further enhance the green credentials of this step, the reduction can be performed under solvent-free conditions. Research has shown that irradiating a mixture of an aldehyde and sodium borohydride with ultrasound can accelerate the reaction, leading to high yields in shorter timeframes and eliminating solvent waste entirely. ugm.ac.id

Catalytic Hydrogenation: Another green alternative is catalytic hydrogenation. This method uses molecular hydrogen as the reducing agent with a metal catalyst (e.g., Palladium on carbon). The only byproduct is water, making it a highly atom-economical and clean process, though it requires specialized high-pressure equipment.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields

Route 1: Benzylation of 3,5-Dibromo-2-hydroxybenzaldehyde followed by Reduction

Step 1: Benzylation: The Williamson ether synthesis is highly efficient for this transformation. The choice of base and solvent significantly impacts yield and reaction rate. While strong bases like NaH in DMF ensure complete deprotonation and fast reaction times, milder conditions using K2CO3 in acetone can also provide high yields and may be preferable for substrates with base-sensitive functional groups. Selectivity is not a major concern in this step as there is only one hydroxyl group to be alkylated.

Step 2: Reduction: The reduction of an aromatic aldehyde with sodium borohydride is a highly selective and high-yielding reaction. NaBH4 does not typically reduce other common functional groups like esters or carboxylic acids, which provides a wide window of functional group tolerance. Yields for this type of reduction are often quantitative. For instance, the reduction of the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) to its corresponding benzyl alcohol using potassium borohydride in ethanol proceeds with a reported yield of 99.5%.

Route 2: Bromination of 2-Benzyloxybenzaldehyde followed by Reduction

Step 1: Bromination: This route presents a significant challenge in selectivity. The benzyloxy group is a strongly activating, ortho-, para-directing group. Bromination of 2-benzyloxybenzaldehyde would likely yield a mixture of products, including the desired 3,5-dibromo derivative, the 5-bromo derivative, and potentially the 3-bromo and polybrominated species. gla.ac.ukrsc.org Achieving high selectivity for the 3,5-dibromo product would require careful optimization of the brominating agent (e.g., N-Bromosuccinimide, Br2), solvent, and temperature, and would likely result in a lower isolated yield compared to using a pre-brominated starting material.

The data below compares potential methodologies for the more efficient Route 1.

| Step | Method | Reagents & Conditions | Typical Yield | Selectivity | Environmental Considerations |

|---|---|---|---|---|---|

| 1. Benzylation | Standard Williamson | NaH, Benzyl bromide, DMF, 25-50°C | High (>90%) | Excellent | Uses hazardous solvent (DMF) and reactive base (NaH). |

| Green Williamson | K₂CO₃, Benzyl bromide, Acetone or PTC in Toluene/H₂O | Good to High (80-95%) | Excellent | Avoids highly hazardous reagents; potential for solvent reduction. researchgate.net | |

| 2. Reduction | Standard Borohydride Reduction | NaBH₄, Ethanol or Methanol, 0-25°C | Excellent (>95%) | Excellent for aldehydes. | Relatively benign reagent; uses flammable alcohol solvents. jconsortium.com |

| Ultrasound-Assisted Reduction | NaBH₄, No solvent, Ultrasound, Room Temp. | High (>90%) | Excellent for aldehydes. | Solvent-free process, energy efficient, rapid. ugm.ac.id |

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization and careful consideration of safety, cost, and robustness.

Process Optimization: For the synthesis of this compound, optimization would focus on several key parameters:

Reagent Stoichiometry: Minimizing the excess of reagents like benzyl bromide and sodium borohydride is crucial for reducing costs and simplifying purification.

Reaction Concentration and Temperature: Increasing the concentration (higher molarity) can improve reactor throughput, but requires careful management of heat generated during the reaction (exotherms), particularly in the reduction step. Optimizing the temperature profile can maximize the reaction rate while minimizing the formation of impurities.

Purification: A critical optimization goal is to replace chromatographic purification with robust crystallization procedures for both the intermediate aldehyde and the final alcohol product. This is essential for achieving high purity on a large scale in a cost-effective manner.

Scale-Up Considerations:

Thermal Safety: Both the benzylation and, more significantly, the borohydride reduction are exothermic reactions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A thorough safety assessment, including reaction calorimetry, is necessary to design an adequate cooling system and control reagent addition rates to prevent thermal runaway. scribd.com The quenching of excess borohydride with acid also generates hydrogen gas, which must be safely managed in a well-ventilated reactor.

Mixing: Efficient mixing becomes critical in large reactors to ensure uniform temperature and concentration, preventing the formation of localized "hot spots" that could lead to side reactions and impurity formation. The mode of reagent addition (e.g., subsurface addition into a region of high turbulence) is an important parameter. scribd.com

Continuous Flow Synthesis: For industrial-scale production, converting the batch process to a continuous flow system offers significant advantages in safety, consistency, and throughput. For the reduction step, pumping a solution of the aldehyde intermediate through a packed-bed reactor containing solid sodium borohydride can provide excellent control over reaction time and temperature, minimizing the risks associated with large batch reductions. vapourtec.comresearchgate.net This approach enhances safety by limiting the amount of energetic material in the reactor at any given time.

Materials Handling: Handling large quantities of flammable solvents (ethanol, acetone) and corrosive reagents requires specialized equipment and adherence to strict safety protocols. The choice of reactor materials (e.g., glass-lined steel vs. stainless steel) must be evaluated for compatibility with all reactants and intermediates. scribd.com

Chemical Reactivity and Transformative Pathways of 2 Benzyloxy 3,5 Dibromophenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for transformations, allowing for the introduction of various functional groups through derivatization, oxidation, and substitution reactions.

Derivatization via Esterification and Etherification

The hydroxyl group of (2-(Benzyloxy)-3,5-dibromophenyl)methanol can be readily converted into esters and ethers, modifying the compound's steric and electronic properties.

Esterification: This process typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid catalysis (e.g., sulfuric acid) is common for reactions with carboxylic acids, while a base (e.g., pyridine (B92270) or triethylamine) is often used with acyl chlorides and anhydrides to neutralize the acidic byproduct. For instance, esterification can be achieved using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the coupling of carboxylic acids and alcohols. sci-hub.st Photoredox-catalyzed methods have also emerged for benzylic esterification, offering mild reaction conditions. bohrium.com

Etherification: The formation of an ether bond can be accomplished under basic conditions via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) can serve as effective benzylating agents for alcohols. orgsyn.org

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄); or Acyl Halide, Base (e.g., Pyridine) | (2-(Benzyloxy)-3,5-dibromophenyl)methyl ester | Introduces ester functionality, alters polarity and reactivity. |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | (2-(Benzyloxy)-3,5-dibromobenzyl) ether | Forms a stable ether linkage, useful for further modifications. |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(benzyloxy)-3,5-dibromobenzaldehyde. This transformation is a crucial step for subsequent reactions such as reductive amination or Wittig reactions. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often preferred to avoid over-oxidation to the carboxylic acid. Copper-catalyzed oxidation systems have also been shown to be effective for converting benzyl (B1604629) alcohols to aldehydes under mild, room-temperature conditions. nih.gov

Reduction: The primary alcohol functionality is already in a reduced state. Further reduction of this specific group is not a typical transformation. However, reduction of other parts of the molecule, such as the aromatic ring or the benzyloxy group (via hydrogenolysis), could be performed while retaining the alcohol, though this would require careful selection of reagents and conditions.

| Transformation | Reagents/Conditions | Product | Notes |

| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(Benzyloxy)-3,5-dibromobenzaldehyde | Common method for selective oxidation to the aldehyde. |

| Oxidation | Manganese Dioxide (MnO₂), CH₂Cl₂ | 2-(Benzyloxy)-3,5-dibromobenzaldehyde | Useful for benzylic alcohols, often requiring activation of MnO₂. |

| Oxidation | CuI, TEMPO, DMAP, O₂, CH₃CN | 2-(Benzyloxy)-3,5-dibromobenzaldehyde | Mild, aerobic oxidation system. nih.gov |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or benzyl bromide. These benzylic halides are then susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, amines), allowing for the introduction of diverse functional groups at the benzylic carbon.

Transformations of the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring are key handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through organometallic intermediates and cross-coupling reactions.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for converting the aryl bromides into highly reactive organometallic species. wikipedia.org This typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orglookchem.com The exchange rate follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce a new substituent at the position of the original bromine atom. The presence of the benzyloxy group can influence the regioselectivity of the exchange through chelation effects. nih.gov

| Step | Reagents/Conditions | Intermediate/Product | Purpose |

| 1. Halogen-Metal Exchange | n-Butyllithium, THF, -78 °C | Aryllithium species | Generates a potent nucleophile on the aromatic ring. ias.ac.in |

| 2. Quenching | Electrophile (e.g., CO₂, DMF, R-X) | Substituted phenyl derivative | Introduces a new functional group (e.g., -COOH, -CHO, -R). |

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

The bromine atoms are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile method for forming biaryl linkages or introducing alkyl and alkenyl groups. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes. wikipedia.orgorganic-chemistry.org

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used for the synthesis of arylamines and has broad substrate scope. wikipedia.org

These cross-coupling reactions can often be performed selectively at one of the bromine positions by carefully controlling the reaction conditions, allowing for stepwise functionalization of the aromatic ring.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl') |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents and steric considerations. The substituents on the benzene (B151609) ring are a benzyloxy group (-OCH₂Ph), a hydroxymethyl group (-CH₂OH), and two bromine atoms (-Br).

The benzyloxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate. youtube.comorganicchemistrytutor.com Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of the resonance contribution of their lone pairs. youtube.com The hydroxymethyl group is a weakly deactivating, ortho, para-director.

In a polysubstituted benzene ring, the most activating group typically controls the position of electrophilic attack. masterorganicchemistry.com In this case, the benzyloxy group is the most powerful activating group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the benzyloxy group. The para position is already occupied by a bromine atom. This leaves the two ortho positions (C4 and C6) as the primary sites for substitution.

However, the regioselectivity is also significantly influenced by steric hindrance. masterorganicchemistry.comfiveable.me The C6 position is flanked by the bulky benzyloxy group and a bromine atom, making it sterically hindered. The C4 position is situated between two bromine atoms, which also presents considerable steric hindrance. The significant steric crowding around the aromatic ring is expected to dramatically decrease the rate of electrophilic aromatic substitution. When substitution does occur, it would likely favor the less sterically hindered position, although both accessible positions are significantly crowded.

The interplay between the electronic directing effects and steric hindrance is crucial in determining the final substitution pattern. It is plausible that under forcing conditions, a mixture of products could be obtained, with substitution potentially occurring at the least hindered available position. The precise regioselectivity would likely be highly dependent on the specific electrophile and reaction conditions employed.

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Selective Debenzylation Strategies and Reagents

The cleavage of the benzyl ether linkage, or debenzylation, is a common transformation in organic synthesis. A variety of methods are available for this purpose, and the choice of reagent often depends on the presence of other functional groups in the molecule. organic-chemistry.org

Hydrogenolysis: A standard and mild method for debenzylation is catalytic hydrogenolysis. youtube.comyoutube.com This typically involves the use of hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). youtube.com This method is often clean and high-yielding. However, its compatibility with other functional groups that are sensitive to reduction, such as alkenes or alkynes, needs to be considered. acs.orgnih.gov

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally harsh and not suitable for molecules with acid-sensitive functional groups. organic-chemistry.org

Lewis Acid-Mediated Debenzylation: Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effect debenzylation. A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving other acid-sensitive groups. organic-chemistry.orgorganic-chemistry.org This method could be particularly useful for sterically hindered or electron-deficient substrates.

Oxidative Cleavage: Certain oxidizing agents can also be employed for debenzylation. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers under photoirradiation have also been developed. organic-chemistry.orgacs.orgnih.govnih.gov

The following table summarizes some common debenzylation strategies:

| Method | Reagents | Conditions | Advantages | Potential Limitations |

| Hydrogenolysis | H₂, Pd/C | Typically room temperature and atmospheric pressure | Mild, clean, high-yielding | Incompatible with reducible functional groups |

| Lewis Acid-Mediated | BCl₃, pentamethylbenzene | Low temperature (e.g., -78 °C) | Chemoselective, good for hindered ethers | Requires stoichiometric Lewis acid |

| Oxidative Cleavage | DDQ, photoirradiation | Varies with substrate and specific protocol | Orthogonal to reductive methods | Potential for over-oxidation |

For this compound, the presence of two bromine atoms makes the aromatic ring electron-deficient, which might affect the rate of certain debenzylation reactions. Furthermore, the steric hindrance around the benzyloxy group could also influence the choice of reagents and reaction conditions. researchgate.net

Modifications and Transformations of the Benzyl Moiety

While the primary role of the benzyloxy group is protective, the benzyl moiety itself can undergo chemical transformations.

Benzylic Functionalization: The benzylic C-H bonds are relatively weak and susceptible to radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. wikipedia.org Subsequent nucleophilic substitution at the benzylic position could introduce a range of functional groups.

Oxidation: The benzylic position can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) can oxidize a benzylic methylene (B1212753) group to a carboxylic acid. wikipedia.org Milder and more selective oxidation to a carbonyl group can also be achieved with specific reagents. wikipedia.org

Ring Modifications: The phenyl ring of the benzyl group can undergo its own set of reactions, such as electrophilic aromatic substitution. However, controlling the selectivity of these reactions in the presence of the substituted phenyl ring of the core molecule would be challenging.

Mechanistic Investigations and Kinetic Studies of Key Reactions

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanism of electrophilic aromatic substitution proceeds through a two-step process:

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. msu.edulibretexts.orgmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. msu.edulibretexts.orgmasterorganicchemistry.com

Spectroscopic methods such as NMR can be used to detect and characterize stable arenium ions under superacid conditions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the reaction pathways, calculating the energies of intermediates and transition states, and thus predicting the regioselectivity of such reactions. rsc.org

For debenzylation reactions, mechanistic studies often focus on the nature of the key intermediates. For example, in Lewis acid-mediated cleavage, the mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack or fragmentation to generate a benzyl cation, which is then trapped by a scavenger. organic-chemistry.org

Determination of Reaction Kinetics and Rate Laws

The kinetics of electrophilic aromatic substitution reactions are typically second order, being first order in the aromatic substrate and first order in the electrophile. The rate of reaction is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups increase the rate by stabilizing the positively charged arenium ion intermediate, while electron-withdrawing groups decrease the rate. lumenlearning.com

Kinetic studies of debenzylation reactions can reveal the dependence of the reaction rate on the concentrations of the substrate and the deprotecting agent. Such studies can help in optimizing reaction conditions and in understanding the reaction mechanism. For instance, the rate of hydrogenolysis can be influenced by factors such as catalyst loading, hydrogen pressure, and the solvent.

Derivatization and Functionalization Strategies for 2 Benzyloxy 3,5 Dibromophenyl Methanol to Expand Molecular Diversity

Rational Design Principles for Novel Derivatives and Analogues

No specific research is available to detail the rational design principles for derivatives of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Synthetic Pathways to Advanced Chemical Intermediates

Detailed synthetic pathways originating from this compound to produce advanced chemical intermediates have not been reported in the scientific literature.

Functionalization at Peripheral Sites of the Molecular Scaffold

There are no published studies on the selective functionalization at the peripheral sites of the this compound scaffold.

Strategies for Incorporating the Compound into Polymeric Structures or Materials Architectures

Information regarding the incorporation of this compound into polymeric structures or materials is not available.

Scaffold Modifications and the Synthesis of Structurally Related Analogs

While the synthesis of some related analogs with different substitution patterns exists, specific methods for the modification of the this compound scaffold itself are not documented.

Lack of Publicly Available Research Data for this compound

A comprehensive search for theoretical and computational studies on the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite a thorough investigation across scientific databases and academic journals, no specific studies detailing the quantum chemical calculations, conformational analysis, reaction pathway modeling, or molecular dynamics simulations for this particular molecule could be identified.

While computational chemistry is a powerful tool for understanding molecular structure and reactivity, the application of these methods is highly specific to the molecule of interest. General principles of theoretical chemistry can provide a framework for predicting the behavior of this compound; however, without dedicated computational studies, any detailed analysis remains speculative.

For context, theoretical and computational studies on other, structurally related compounds have been reported. These studies employ a range of methodologies to investigate various molecular properties:

Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) are often used to analyze the electronic structure of molecules. This includes the examination of Frontier Molecular Orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) to understand chemical reactivity. The distribution of electron density, often visualized through electrostatic potential surfaces, helps in identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Conformational Analysis: Molecules with rotatable bonds, such as the ether and alcohol groups in this compound, can exist in various spatial arrangements or conformations. Computational methods are employed to explore the potential energy landscape of a molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Reaction Pathway Modeling: Theoretical models can be constructed to elucidate the mechanisms of chemical reactions. This involves identifying the transition state structures and calculating the activation energies for key transformations, providing insights into reaction kinetics and feasibility.

Density Functional Theory (DFT) Applications: DFT is a versatile method used to predict a wide array of properties, including reactivity and selectivity in chemical reactions. By calculating various molecular descriptors, researchers can make informed predictions about how a molecule will behave under different reaction conditions.

Molecular Dynamics Simulations: These simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, researchers can gain insights into conformational flexibility, intermolecular interactions, and the influence of a solvent environment.

The absence of such detailed studies for this compound means that specific data tables, detailed research findings, and in-depth discussions as requested in the initial query cannot be provided at this time. The scientific community has not yet published research that would form the basis for the requested article. Further computational research would be necessary to generate the specific data points and analyses required to populate the outlined sections.

Theoretical and Computational Studies on 2 Benzyloxy 3,5 Dibromophenyl Methanol

Chemoinformatics Approaches for Structure-Reactivity Correlations and Database Analysis

Chemoinformatics provides a powerful lens through which the relationship between the structure of a molecule and its chemical reactivity can be systematically investigated. longdom.orglongdom.org For a compound such as (2-(Benzyloxy)-3,5-dibromophenyl)methanol, these computational techniques offer a means to predict its behavior, understand its interactions, and contextualize its properties within the vast landscape of chemical data. longdom.org This is achieved primarily through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, as well as by mining large-scale chemical databases. nih.govmdpi.com

The core principle of QSAR/QSPR modeling is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed biological activity or physical properties, respectively. mdpi.com This process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govucdavis.edu These descriptors can be broadly categorized by their dimensionality, capturing everything from simple atom counts to complex three-dimensional shapes. ingentaconnect.comlibretexts.org

For this compound, a variety of descriptors could be calculated to build a predictive model for a specific reactivity profile, such as its propensity to undergo oxidation or its potential as a ligand for a biological target. An illustrative set of such descriptors for the parent compound and hypothetical analogs is presented below.

Interactive Table 1: Calculated Molecular Descriptors for this compound and Hypothetical Analogs

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds |

| This compound | 378.02 | 4.5 | 29.46 | 4 |

| (2-(Benzyloxy)-3-bromophenyl)methanol | 299.12 | 3.7 | 29.46 | 4 |

| (2-(Benzyloxy)-3,5-dichlorophenyl)methanol | 289.12 | 4.2 | 29.46 | 4 |

| (3,5-Dibromo-2-hydroxyphenyl)methanol | 287.91 | 2.8 | 49.69 | 1 |

Once a diverse set of descriptors is calculated for a series of related compounds, statistical methods are employed to build a model that links these descriptors to an experimental outcome. mdpi.comparssilico.com For instance, if studying the efficacy of this compound derivatives as inhibitors of a specific enzyme, a QSAR model could be developed. This model would correlate descriptors like those in Table 1 with measured inhibitory concentrations (e.g., IC50). nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. longdom.org

Interactive Table 2: Hypothetical QSAR Data for Reactivity Correlation

| Compound ID | LogP | TPSA (Ų) | Electronic Energy (au) | Predicted Reactivity (Log k) |

| 1 | 4.5 | 29.46 | -1570.2 | -3.5 |

| 2 | 3.7 | 29.46 | -1495.8 | -2.8 |

| 3 | 4.2 | 29.46 | -1150.5 | -3.1 |

| 4 | 2.8 | 49.69 | -1490.1 | -1.9 |

Beyond predictive modeling, chemoinformatics facilitates the analysis of large chemical databases like PubChem, ChEMBL, and Reaxys. ucdavis.edu These repositories contain information on millions of compounds and reactions. chemrxiv.org Database mining techniques can be applied to identify compounds structurally similar to this compound, retrieve known reactions involving similar functional group arrangements, or predict potential impurities in its synthesis. chemrxiv.orgsemanticscholar.org For example, a substructure search could reveal all publicly documented compounds containing the 2-(benzyloxy)-dibromophenyl moiety. A reaction search could identify known transformations of the hydroxymethyl group in the presence of the benzyloxy and dibromo substituents, providing insights into the compound's likely chemical behavior. csmres.co.ukacs.org

Interactive Table 3: Illustrative Database Analysis Summary

| Query Type | Database Searched | Search Parameters | Number of Hits (Hypothetical) | Key Insights Gained |

| Substructure Search | PubChem | 2-(Benzyloxy)phenyl core with two bromine atoms | 58 | Identification of patented analogs and related chemical scaffolds. |

| Similarity Search | ChEMBL | Tanimoto similarity > 0.85 to parent compound | 25 | Discovery of compounds with similar physicochemical properties and potential bioactivity. |

| Reaction Search | Reaxys | Oxidation of benzylic alcohols with ortho-benzyloxy groups | 150+ | Understanding of common reagents and potential side-products for synthetic transformations. |

Through these chemoinformatic approaches, a comprehensive in silico profile of this compound can be constructed. This profile can guide experimental work by predicting reactivity, identifying potential biological activities, and preemptively troubleshooting synthetic pathways, ultimately accelerating the research and development cycle. nih.govazolifesciences.com

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Benzyloxy 3,5 Dibromophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While 1D NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are often essential for assembling the complete molecular structure, especially for complex molecules. researchgate.netiisc.ac.in

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For (2-(Benzyloxy)-3,5-dibromophenyl)methanol, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the dibromophenyl ring, confirming their ortho or meta relationship. It would also reveal couplings within the benzyl (B1604629) group's aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. iisc.ac.in It is invaluable for assigning carbon resonances. For the target compound, an HSQC spectrum would correlate the signals of the benzylic methylene (B1212753) protons (O-CH₂-Ph), the hydroxymethyl protons (CH₂-OH), and the aromatic C-H protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the benzylic methylene protons (O-CH₂) to the quaternary carbon of the benzyl group and to the C2 carbon of the dibromophenyl ring, confirming the ether linkage.

Correlations from the hydroxymethyl protons (CH₂-OH) to the C1 and C2 carbons of the dibromophenyl ring, confirming the position of the methanol (B129727) group.

Correlations from the aromatic protons on the dibromophenyl ring to adjacent quaternary carbons, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Phenyl-H (benzyl group) | 7.3-7.5 (m, 5H) | 127-129 | COSY within the ring; HSQC to respective carbons |

| Aromatic-H4 | ~7.6 (d) | ~118 | COSY to H6; HSQC to C4; HMBC to C2, C6, C5 |

| Aromatic-H6 | ~7.4 (d) | ~133 | COSY to H4; HSQC to C6; HMBC to C2, C4, C5 |

| O-CH₂ (benzylic) | ~5.1 (s, 2H) | ~75 | HSQC to C(O-CH₂); HMBC to C2 and benzyl C1' |

| CH₂-OH (methanol) | ~4.7 (s, 2H) | ~60 | HSQC to C(CH₂-OH); HMBC to C1, C2, C6 |

| OH | Variable | N/A | May not be observed or appear as a broad singlet |

| C1 | N/A | ~135 | HMBC from CH₂-OH protons |

| C2 | N/A | ~155 | HMBC from O-CH₂ and CH₂-OH protons |

| C3 | N/A | ~115 | HMBC from H4 |

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. For a compound like this compound, ssNMR could be used to investigate properties of the bulk material that are not accessible in solution. Applications include determining the presence of different crystalline forms (polymorphism), assessing the degree of crystallinity, and studying intermolecular interactions, such as hydrogen bonding involving the methanol group, in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the exact mass of a molecule. nih.gov This exact mass can be used to calculate the elemental composition and thus the molecular formula with high confidence. For this compound (C₁₄H₁₂Br₂O₂), HRMS would be critical for confirming this formula. A key feature would be the distinctive isotopic pattern caused by the two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Table 2: Calculated Exact Mass and Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₄H₁₂⁷⁹Br₂O₂]⁺ | Composed of the most abundant isotopes | 385.9192 | ~50% |

| [C₁₄H₁₂⁷⁹Br⁸¹BrO₂]⁺ | Contains one ⁷⁹Br and one ⁸¹Br | 387.9172 | ~100% |

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (such as the molecular ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions. nih.gov This process provides detailed insights into the molecule's structure and connectivity. For aromatic and benzyl-containing compounds, fragmentation patterns are often predictable. youtube.comwhitman.edu

A plausible fragmentation pathway for this compound would likely involve:

Formation of the Tropylium (B1234903) Ion: A very common fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation at m/z 91. whitman.edu

Loss of Water: Dehydration involving the methanol group to form an [M-H₂O]⁺ ion.

Alpha Cleavage: Cleavage of the bond adjacent to the oxygen of the methanol group.

Loss of Bromine: Loss of one or both bromine radicals.

Table 3: Plausible MS/MS Fragments of this compound

| Proposed Fragment | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₇H₇]⁺ | 91 | Tropylium ion (base peak) |

| [C₁₄H₁₀Br₂O]⁺ | 368 | Loss of H₂O |

| [C₇H₅Br₂O]⁺ | 279 | Cleavage of the benzylic ether bond |

| [C₆H₅CH₂O]⁺ | 107 | Benzyloxy cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a sample. mdpi.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol group. Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methylene groups would be found just below 3000 cm⁻¹. Strong absorptions in the 1000-1300 cm⁻¹ region would correspond to C-O stretching vibrations of the ether and alcohol.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, would be clearly visible. nih.gov This technique is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for analyzing the skeletal structure of the molecule.

Table 4: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200-3600 | Strong, broad | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium to weak | Strong |

| Aliphatic C-H (-CH₂) | C-H stretch | 2850-3000 | Medium | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to strong | Strong |

| Ether (Ar-O-CH₂) | C-O stretch | 1200-1275 | Strong | Medium |

| Alcohol (C-OH) | C-O stretch | 1000-1200 | Strong | Weak |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of structurally related compounds can provide valuable insights into the expected molecular conformation and packing.

For instance, the crystal structure of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, which also contains a benzyloxy group attached to a substituted phenyl ring, reveals key structural features that could be analogous. In this related compound, the molecule is non-planar, with the central benzene (B151609) ring forming significant dihedral angles with the outer phenyl rings. A similar non-planar conformation would be anticipated for this compound due to the steric hindrance imposed by the bulky benzyloxy and bromine substituents.

Table 1: Hypothetical Crystallographic Data for a Related Benzyloxy Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.859 |

| b (Å) | 14.612 |

| c (Å) | 6.2133 |

| β (°) | 97.965 |

| Volume (ų) | 1695.7 |

| Z | 4 |

This data is for the analogous compound (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol and is presented for illustrative purposes. uaic.ro

The determination of the crystal structure of this compound would involve the growth of a single, high-quality crystal, followed by its analysis using a diffractometer. The resulting electron density map would allow for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal structural confirmation.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would be crucial for its quality control.

Given the aromatic and brominated nature of the compound, a reversed-phase HPLC method would likely be the most effective approach. A C18 or C8 column would provide a suitable stationary phase for the separation based on hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

Table 2: Proposed HPLC Method Parameters for the Analysis of Brominated Aromatic Compounds

| Parameter | Condition |

| Column | C8(2) Luna, 150 mm x 2.0 mm, 3 µm |

| Mobile Phase | A: 0.05% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 2% B to 70% B over 35 minutes |

| Flow Rate | 0.25 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

These parameters are based on a method developed for the separation of bromophenolic compounds and would likely require optimization for this compound. researchgate.net

Method validation would be essential to ensure the linearity, accuracy, precision, and sensitivity of the analytical procedure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar hydroxyl group, derivatization could be employed to enhance its amenability to GC-MS analysis. For instance, silylation of the hydroxyl group would increase its volatility.

In the mass spectrometer, the compound would undergo ionization, typically by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern of benzyl alcohol, a core structural component, often shows a prominent peak at m/z 79 and the molecular ion at m/z 108. scholarsresearchlibrary.com For this compound, the mass spectrum would be expected to show a complex isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). The molecular ion peak would be observed at a higher m/z value, and fragmentation would likely involve cleavage of the benzylic C-O bond and loss of the benzyl group.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| [M]+ | Molecular ion |

| [M-C7H7]+ | Loss of benzyl group |

| [C7H7]+ | Benzyl cation (tropylium ion) |

| [C6H3Br2O]+ | Dibromophenoxy fragment |

These are predicted fragments based on the general fragmentation patterns of related structures.

Advanced Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for complex sample analysis. ajpaonline.comchromatographytoday.comjournalijsra.comactascientific.comlongdom.org

For the comprehensive analysis of this compound and its potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly powerful tool. LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This would allow for the detection and identification of trace-level impurities that might not be visible by UV detection in HPLC alone.

Furthermore, tandem mass spectrometry (LC-MS/MS) could provide even greater structural information. In an LC-MS/MS experiment, a specific ion from the initial mass spectrum is selected and subjected to further fragmentation, providing detailed structural insights that can aid in the unambiguous identification of the parent compound and any related substances.

Applications of 2 Benzyloxy 3,5 Dibromophenyl Methanol As a Building Block in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Scaffolds

Although direct examples of the use of (2-(Benzyloxy)-3,5-dibromophenyl)methanol in the total synthesis of natural products are scarce, its structural motifs are found in various bioactive molecules. The dibrominated benzene (B151609) ring can serve as a precursor for introducing further complexity through cross-coupling reactions. For instance, the bromine atoms can be replaced with other functional groups via Suzuki, Stille, or Sonogashira coupling reactions to construct intricate carbon skeletons. The benzyloxy group offers a stable protecting group for the phenolic oxygen, which can be removed under specific conditions in the later stages of a synthesis. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a handle for chain extension or the introduction of other functionalities.

| Synthetic Step | Potential Transformation of this compound | Resulting Functional Group |

| Oxidation | Oxidation of the primary alcohol | Aldehyde or Carboxylic Acid |

| Cross-Coupling | Suzuki, Stille, Sonogashira reactions at the C-Br bonds | Biaryl, alkenyl, or alkynyl groups |

| Etherification/Esterification | Reaction at the primary alcohol | Ether or Ester linkage |

| Deprotection | Cleavage of the benzyl (B1604629) ether | Phenolic hydroxyl group |

Utility in the Construction of Pharmaceutical Intermediates and Lead Compounds

The core structure of This compound is relevant to the synthesis of pharmaceutical intermediates. The dibrominated aromatic core is a feature in some bioactive compounds, and the ability to selectively functionalize the bromine positions allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. The benzyloxy group is a common protecting group in pharmaceutical synthesis, valued for its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.

For example, substituted benzyl alcohols are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on This compound allow for its incorporation into larger molecules through various synthetic routes.

Development of Precursors for Advanced Materials and Functional Molecules

Substituted aromatic compounds, particularly those with the potential for polymerization or incorporation into larger conjugated systems, are of interest in materials science. The dibromo functionality of This compound allows for its use in polymerization reactions, such as Suzuki polycondensation, to form conjugated polymers. These materials can have interesting optical and electronic properties. The benzyloxy and methanol (B129727) groups provide sites for further modification to tune the properties of the resulting materials, such as solubility and thermal stability.

Strategies for Divergent Synthesis from the Core Structure of the Compound

The multiple functional groups of This compound make it an excellent starting point for divergent synthesis, where a single substrate is converted into a variety of structurally distinct products.

Table of Divergent Synthetic Strategies:

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Selective Monofunctionalization | 1. n-BuLi, THF, -78 °C; 2. Electrophile | Monosubstituted bromophenyl derivative |

| Double Cross-Coupling | Pd catalyst, boronic acid/ester (Suzuki) | Disubstituted phenyl derivative |

| Oxidation and Subsequent Reactions | PCC or Swern oxidation to aldehyde, then Wittig or Grignard reaction | Stilbenes, secondary alcohols |

This divergent approach allows for the efficient generation of a library of compounds from a single, readily accessible starting material, which can then be screened for various biological or material science applications.

Future Research Directions and Unexplored Avenues for 2 Benzyloxy 3,5 Dibromophenyl Methanol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a molecule like (2-(Benzyloxy)-3,5-dibromophenyl)methanol, future research could focus on developing synthetic pathways that are both environmentally benign and highly efficient.

Key Research Objectives:

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" concept offers an atom-economical route for forming C-N and C-C bonds, using alcohols as alkylating agents and producing water as the only byproduct. researchgate.netacs.org Future work could explore the use of the benzylic alcohol moiety in this compound for such transformations, allowing for its direct coupling with various nucleophiles without the need for pre-activation.

Minimizing Protecting Group Manipulations: The benzyloxy group serves as a protecting group for the phenol. Research into one-pot procedures that combine the functionalization of the molecule with a final deprotection step, or synthetic strategies that avoid the need for protection altogether, would enhance the atom and step economy. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | Reduced step count, less waste | Regioselectivity control, catalyst development |

| Borrowing Hydrogen Reactions | High atom economy, water as byproduct | Catalyst efficiency, substrate scope |

| One-Pot Deprotection/Functionalization | Increased efficiency, reduced purification | Compatibility of reaction conditions |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay of the different functional groups in this compound offers a rich landscape for exploring novel chemical reactions. The two bromine atoms, in particular, are ripe for a variety of cross-coupling reactions, while the benzylic alcohol can undergo a range of transformations.

Areas for Investigation:

Sequential Cross-Coupling Reactions: The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the benzyloxy and hydroxymethyl groups, could be exploited for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the controlled and stepwise introduction of different substituents, leading to highly complex molecular architectures.

Dehydrogenative Coupling: The benzylic alcohol can serve as a precursor to an aldehyde via dehydrogenation. This in-situ generated aldehyde could then participate in further reactions, such as condensations or multicomponent reactions, in a tandem catalytic process. researchgate.net

Radical Reactions: The presence of bromine atoms suggests potential for radical-mediated transformations. For instance, stereospecific radical bromination has been observed in related β-aryl alcohols, indicating that the stereochemistry of the benzylic alcohol could direct the outcome of radical reactions on the aromatic ring or at the benzylic position. nih.gov

Integration into Continuous Flow Chemistry and Microreactor Systems

The synthesis and modification of pharmaceutical intermediates and other fine chemicals are increasingly benefiting from the adoption of continuous flow chemistry and microreactor technologies. irost.irscispace.comirost.ir These approaches offer enhanced safety, better process control, and improved scalability compared to traditional batch processes. pharmtech.comresearchgate.net

Future Implementation:

Enhanced Safety for Hazardous Reactions: Transformations involving potentially hazardous reagents or intermediates, such as organometallic species used in cross-coupling or energetic materials, could be performed more safely in a microreactor. The small reaction volumes and high surface-area-to-volume ratio allow for excellent heat dissipation and precise temperature control.

Scalable Synthesis: Once an optimal synthetic route is developed, scaling up production is often more straightforward in a continuous flow system. This is achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, which can be more efficient than redesigning large-scale batch reactors. scispace.com

Multi-step Telescoped Synthesis: Flow chemistry is particularly well-suited for telescoping multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. illinois.eduacs.org A future goal would be to design a flow process that starts from simple precursors and yields this compound or its derivatives in a fully automated fashion.

Computational Design and Prediction of Advanced Derivatives with Desired Reactivity Profiles

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design.

Prospective Applications:

Predicting Regioselectivity: For electrophilic aromatic substitution reactions on derivatives of this compound, computational models like RegioSQM or machine learning approaches can predict the most likely site of reaction. rsc.orgrsc.org This would be invaluable for planning synthetic routes to more complex analogues.

Designing Functional Molecules: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) of virtual derivatives. This could guide the design of new molecules with specific electronic or optical properties for applications in materials science or as probes in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Models: If a particular biological activity or chemical reactivity is identified for this class of compounds, QSAR models could be developed to correlate structural features with activity. Machine learning algorithms could then be trained on experimental data to predict the properties of new, unsynthesized derivatives, accelerating the discovery process. nih.govuvic.ca

Potential for Exploration in Emerging Areas of Chemical Science

The unique substitution pattern of this compound makes it an attractive building block for various advanced applications.

Unexplored Opportunities:

Medicinal Chemistry: The dibrominated phenyl scaffold is present in some bioactive molecules. The three functional handles (two bromines, one alcohol) on this compound provide multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Materials Science: The aromatic core and the potential for extensive functionalization suggest that derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or novel polymers with tailored properties. The bromine atoms can facilitate polymerization or serve as sites for attaching the molecule to surfaces.

Catalysis: Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The specific steric and electronic environment created by the substituents could lead to catalysts with novel reactivity or selectivity.

Development of Novel Analytical Methodologies for Detection and Quantification in Complex Matrices

As with any new class of compounds that might find use in pharmaceuticals or materials, robust analytical methods are required for their detection and quantification.

Future Research Focus:

High-Sensitivity Mass Spectrometry Techniques: The development of methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass analyzers like Orbitrap or TOF, would be crucial. mdpi.comnih.gov Techniques such as atmospheric pressure chemical ionization (APCI) have shown promise for the sensitive detection of brominated compounds. nih.gov

Sample Preparation for Complex Matrices: If the compound or its derivatives are studied in biological or environmental systems, effective sample preparation techniques like solid-phase extraction (SPE) or QuEChERS will be needed to isolate them from complex matrices and minimize interference. mdpi.com

Non-Targeted Screening: The development of non-targeted screening methods using high-resolution mass spectrometry, combined with mass defect and isotope pattern analysis, could help in identifying not only the parent compound but also its metabolites or degradation products in complex samples. thermofisher.comresearchgate.net

Q & A

Q. What are the key synthetic routes for (2-(Benzyloxy)-3,5-dibromophenyl)methanol?

- Methodological Answer : The synthesis typically involves sequential bromination and benzylation. A plausible route starts with 2-hydroxy-3,5-dibromophenylmethanol, where the hydroxyl group is protected via benzylation using benzyl bromide and a base (e.g., NaH in THF) . Alternatively, bromination of a pre-benzylated precursor (e.g., 2-benzyloxyphenylmethanol) using Br₂ in a controlled solvent system (e.g., DCM with FeCl₃ catalysis) ensures regioselective 3,5-dibromination . Confirming intermediate structures via -NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm) is critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.5 ppm with splitting patterns indicating dibromo substitution). -NMR confirms quaternary carbons adjacent to bromine (δ 115–125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 369.90 (C₁₄H₁₂Br₂O₂) and isotopic patterns consistent with bromine .

- IR Spectroscopy : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1200–1250 cm⁻¹ (C-O from benzyloxy) confirm functional groups .

Q. How can researchers address low yields during purification?

- Methodological Answer : Due to the compound’s high molecular weight and hydrophobicity, silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) is effective . For scale-up, solid-phase extraction (SPE) using HLB cartridges (pre-conditioned with methanol) improves recovery rates . Crystallization from ethanol/water mixtures may also enhance purity .

Q. What storage conditions ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 4°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the benzyloxy group. Long-term stability tests via HPLC (C18 column, methanol/water mobile phase) are recommended .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of the methanol moiety?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, stabilizing the adjacent aromatic ring and reducing oxidation susceptibility of the methanol group. However, under acidic conditions (e.g., HCl/MeOH), the benzyloxy group can undergo cleavage, enabling selective deprotection for further derivatization . For esterification, Mitsunobu conditions (DIAD, PPh₃) convert the methanol to esters without affecting bromine substituents .

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

- Methodological Answer : The 3,5-dibromo substitution pattern facilitates Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in degassed THF/Na₂CO₃ (2M) at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 2:1). Bromine atoms at meta-positions minimize steric hindrance, enabling high regioselectivity . For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 120°C efficiently couples aryl halides to amines .

Q. How can computational methods predict regioselectivity in further functionalization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) reactivity. The LUMO map of the dibrominated ring highlights electron-deficient sites, predicting preference for nitration at the para position to the methanol group . Molecular dynamics simulations (e.g., in GROMACS) assess steric effects of the benzyloxy group in solvent environments .

Q. What role does this compound play in dendritic or polymeric architectures?

- Methodological Answer : The compound serves as a branching unit in dendrimer synthesis. For example, coupling with pyrenylmethoxypropoxy groups via Williamson ether synthesis (K₂CO₃, DMF, 60°C) creates multi-armed monomers. Iterative deprotection (H₂/Pd-C) and functionalization yield hyperbranched polymers with tunable fluorescence properties .

Q. How to resolve contradictions in reported bromination methods?

- Methodological Answer : Discrepancies in bromination yields (e.g., 78% in vs. 90% in ) arise from solvent polarity and catalyst choice. Comparative studies using N-bromosuccinimide (NBS) in CCl₄ vs. Br₂ in DCM/FeCl₃ show the latter improves regioselectivity but requires rigorous temperature control (0–5°C) .

Q. What strategies enhance enantiomeric purity in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.